

Application Notes and Protocols: BC1618 for Diet-Induced Obese Mice

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Compound of Interest

Compound Name: BC1618

Cat. No.: B15621590

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Introduction

BC1618 is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] It has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, particularly those associated with obesity and insulin resistance.[3][4] Unlike conventional AMPK activators like metformin, **BC1618** works through a unique mechanism by preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpk α).[1] This leads to an accumulation of active pAmpk α , thereby augmenting AMPK signaling.[1] Enhanced AMPK activity promotes beneficial metabolic effects, including mitochondrial fission, autophagy, and improved hepatic insulin sensitivity in diet-induced obese mice.[1][3]

These application notes provide a summary of the recommended dosage of **BC1618** in diet-induced obese mice based on available preclinical data, along with detailed protocols for in vivo studies.

Data Presentation

Table 1: Summary of **BC1618** Dosage and Effects in Diet-Induced Obese Mice

Parameter	Dosage and Administration	Key Findings	Reference
Whole-Body Insulin Sensitivity	20 mg/kg, intraperitoneal (i.p.) injection. An evening dose was given prior to fasting, followed by a second dose 2 hours before the study.	Approximately 2-fold greater glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic-euglycemic clamp, indicating improved whole-body insulin sensitivity.	[1]
Hepatic Insulin Sensitivity	20 mg/kg, i.p. injection.	Improved hepatic insulin sensitivity in high-fat diet-induced obese mice.	[1]
pAmpkα Levels in Tissues	20 mg/kg, i.p. injection. Mice were fasted overnight after the first dose, and a second dose was given 30 minutes before euthanasia.	Marked increase in phosphorylated Ampkα in the liver, heart, and skeletal muscle compared to vehicle-treated controls.	[1]
Oral Bioavailability	20 mg/kg, oral administration.	Excellent oral bioavailability with a peak plasma concentration of 2000 ng/ml within 0.5 hours and 500 ng/ml at 4 hours post-administration.	[1]
Toxicity (Long-term)	15 and 30 mg/kg/day in drinking water for 3 months.	No obvious toxicity was observed.	[2]

Experimental Protocols

Protocol 1: Induction of Obesity in Mice

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.

Materials:

- Male C57BL/6J mice (e.g., from The Jackson Laboratory)
- High-Fat Diet (HFD): Typically 60% kcal from fat (e.g., Research Diets D12492)
- Control Diet (CD): Typically 10% kcal from fat (e.g., Research Diets D12450B)
- Standard mouse housing and caging
- Animal scale

Procedure:

- Acclimate male C57BL/6J mice (typically 6-8 weeks old) to the animal facility for at least one week on a standard chow diet.
- Randomly assign mice to two groups: a control diet (CD) group and a high-fat diet (HFD) group.
- Provide the respective diets and water ad libitum.
- Monitor body weight and food intake weekly for the duration of the study.
- Obesity and insulin resistance typically develop after 12-20 weeks on the HFD.^{[1][5]}

Protocol 2: Administration of **BC1618** to Diet-Induced Obese Mice

This protocol outlines the preparation and administration of **BC1618** for acute in vivo studies.

Materials:

- **BC1618** compound
- Vehicle solution (e.g., 20% SBE- β -CD in saline)[2]
- Syringes and needles for intraperitoneal (i.p.) or oral administration
- Diet-induced obese mice (from Protocol 1)

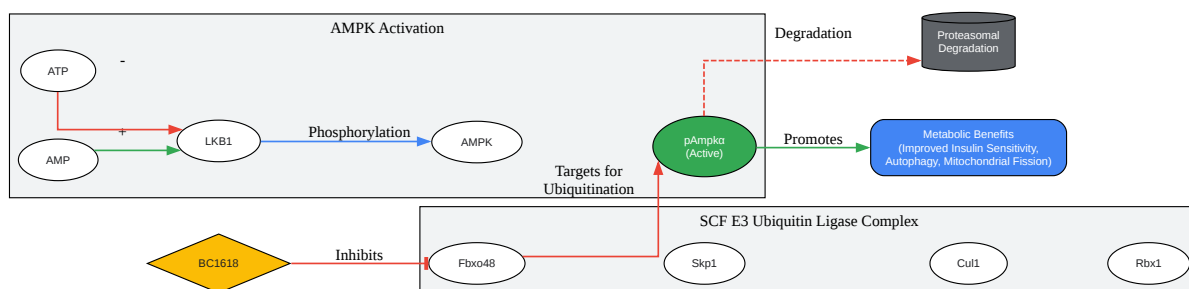
Preparation of **BC1618** Solution (Example for 2.5 mg/mL):

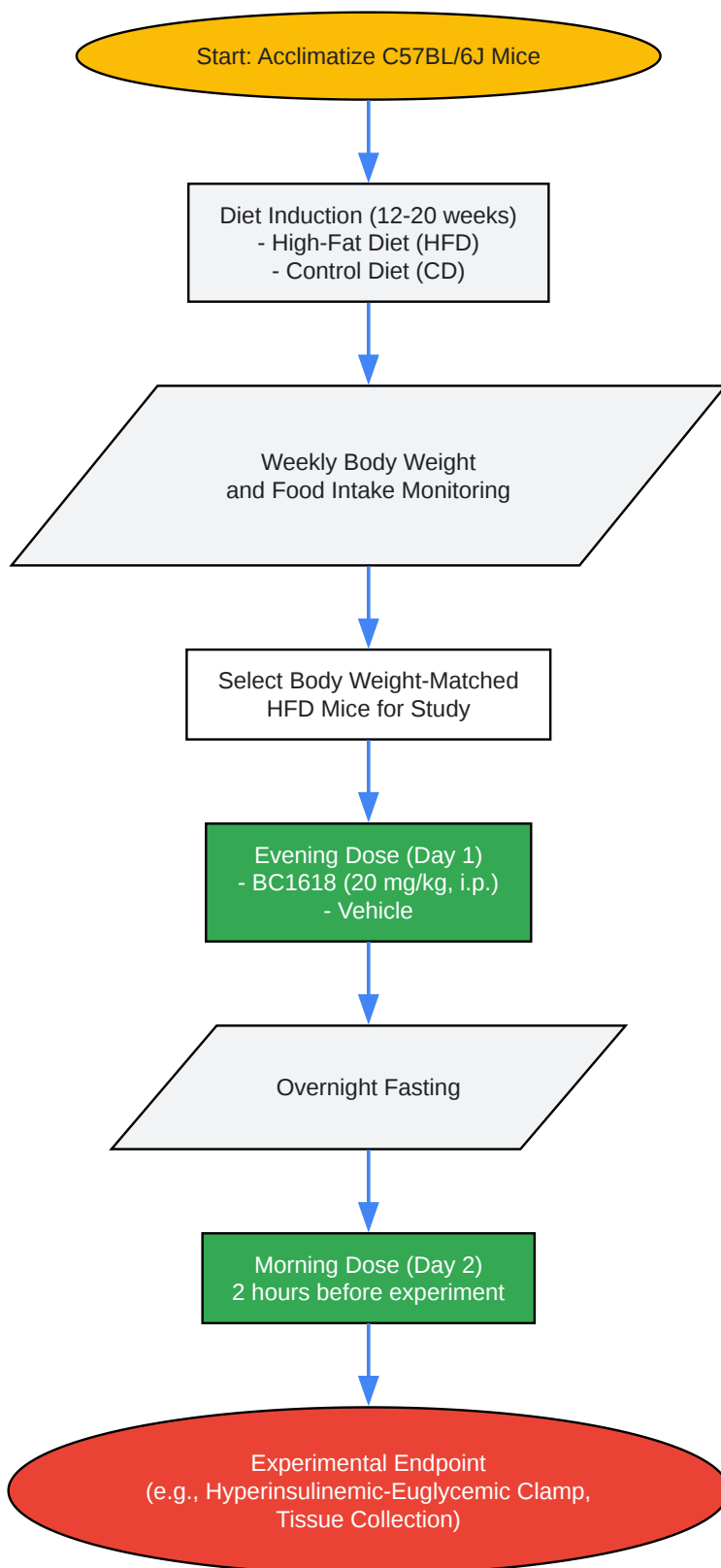
- Prepare a 20% (w/v) solution of Captisol® (SBE- β -CD) in sterile saline.
- To prepare a 2.5 mg/mL suspended solution of **BC1618**, add 100 μ L of a 25 mg/mL DMSO stock solution of **BC1618** to 900 μ L of the 20% SBE- β -CD in saline.[2]
- Mix thoroughly before administration.

Administration Procedure (based on an acute study design):[1]

- Select body weight-matched, diet-induced obese mice that have been on a high-fat diet for at least 20 weeks.
- Administer an evening dose of either vehicle or **BC1618** (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
- Simultaneously, fast the mice overnight with free access to water.
- Administer a second dose of vehicle or **BC1618** two hours prior to the experimental endpoint (e.g., hyperinsulinemic-euglycemic clamp or tissue collection).

Mandatory Visualizations





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